molecular formula C15H12F3NO3S B6509205 N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 895449-24-8

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B6509205
CAS No.: 895449-24-8
M. Wt: 343.3 g/mol
InChI Key: JADIMYZYLQPUGE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-fluorobenzenesulfonyl group and a 2,4-difluorophenyl amide moiety. The sulfonyl group imparts electron-withdrawing properties, while the fluorinated aryl groups enhance metabolic stability and binding affinity in biological systems. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its structural features .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADIMYZYLQPUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Variations in Aryl Substituents
  • 3-(4-Fluorobenzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)propanamide (): Key Difference: The amide-linked aryl group is 2-methoxy-4-nitrophenyl instead of 2,4-difluorophenyl. The nitro group may also confer higher reactivity in electrophilic environments .
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (Bicalutamide, ): Key Difference: Incorporates a hydroxyl and methyl group on the propanamide backbone and a cyano-trifluoromethylphenyl amide group. Impact: These modifications enhance antiandrogenic activity, as seen in bicalutamide’s clinical use for prostate cancer. The hydroxyl group facilitates hydrogen bonding with target receptors, while the trifluoromethyl group improves lipophilicity .
2.2. Substitution of the Sulfonyl Group
  • (3E)-N-(2,4-Difluorophenyl)-3-(methoxyimino)propanamide (): Key Difference: Replaces the sulfonyl group with a methoxyimino moiety. The methoxy group may enhance solubility but decrease metabolic stability compared to the sulfonyl analog .
  • N-(2,4-Difluorophenyl)-2-(piperazin-1-yl)propanamide () :

    • Key Difference : Substitutes the sulfonyl group with a piperazine ring.
    • Impact : Introduces basicity and hydrogen-bonding capacity, which could improve interaction with charged biological targets. However, the absence of the sulfonyl group may reduce steric bulk and electron-withdrawing effects .
2.3. Functional Group Additions
  • 3-{[(2,4-Dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide (): Key Difference: Features a dichlorobenzyloxyimino group. The oxyimino group may confer conformational rigidity .

Physicochemical and Pharmacological Data Comparison

Compound LogP Solubility (mg/mL) Biological Activity
Target Compound 3.2 0.12 (PBS) Moderate kinase inhibition (IC₅₀: 1.2 μM)
Bicalutamide () 4.1 0.08 (Water) Antiandrogenic (IC₅₀: 0.8 nM)
3-(Methoxyimino) Analog () 2.8 0.45 (DMSO) Weak enzyme inhibition (IC₅₀: 25 μM)
Piperazine Derivative () 2.5 0.30 (PBS) Serotonin receptor modulation (Ki: 15 nM)

Key Findings and Implications

  • Electron-Withdrawing Groups: The 4-fluorobenzenesulfonyl group in the target compound enhances metabolic stability and target binding compared to analogs with imino or thioether substituents .
  • Fluorinated Aryl Groups : The 2,4-difluorophenyl moiety balances lipophilicity and polarity, optimizing bioavailability. Substitution with nitro or methoxy groups () disrupts this balance, reducing efficacy.
  • Functional Additions : Hydroxyl and methyl groups (as in bicalutamide) significantly boost pharmacological potency, highlighting the importance of stereoelectronic tuning .

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